molecular formula C9H12O2 B1215183 2-Phenoxypropanol CAS No. 4169-04-4

2-Phenoxypropanol

Cat. No.: B1215183
CAS No.: 4169-04-4
M. Wt: 152.19 g/mol
InChI Key: LOJHHQNEBFCTQK-UHFFFAOYSA-N
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Description

2-Phenoxypropanol is an organic compound with the molecular formula C₉H₁₂O₂. It is a colorless liquid with a faint aromatic odor. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxypropanol can be synthesized by reacting propylene oxide with phenol in the presence of a catalyst such as aluminum oxide-magnesia on iron oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of phenol with propylene oxide. The process is optimized to maximize efficiency and minimize by-products. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxypropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenoxypropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxypropanol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to its anesthetic and antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxypropanol stands out due to its balanced properties of solubility, reactivity, and stability. Its ability to act as both a solvent and an intermediate makes it highly valuable in various chemical processes .

Properties

IUPAC Name

2-phenoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJHHQNEBFCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029665
Record name 2-Phenoxy-1-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanol, 2-phenoxy-
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CAS No.

4169-04-4
Record name 2-Phenoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4169-04-4
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Record name Phenoxyisopropanol
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Record name 1-Propanol, 2-phenoxy-
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Record name 2-Phenoxy-1-propanol
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Record name 2-phenoxypropanol
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Record name 2-PHENOXYPROPANOL
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Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from 2-phenoxypropionic acid (Aldrich Chem. Co.) and lithium aluminum hydride.
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Synthesis routes and methods II

Procedure details

To 200 ml of one molar borohydride in tetrahydrofuran chilled in an ice bath under nitrogen is added dropwise with stirring 24.9 g of 2-phenoxypropionic acid in 100 ml of dry tetrahydrofuran over 25 minutes. The mixture is allowed to stand at room temperature for 23 hours and is poured onto ice. After standing, the mixture is extracted with dichloromethane and the extracts dried (magnesium sulfate) and concentrated under vacuum to give the product as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenoxypropanol
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2-Phenoxypropanol
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2-Phenoxypropanol
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2-Phenoxypropanol
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2-Phenoxypropanol
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